4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Overview
Description
4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The compound, 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . They have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, are known to exhibit a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, are known to exhibit a broad spectrum of pharmacological activities . This suggests that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and halides. Subsequent steps may include sulfonation and methylation reactions to introduce the benzenesulfonamide and methyl groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro groups or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Thiazole sulfones or sulfoxides.
Reduction: : Reduced nitro compounds or other reduced derivatives.
Substitution: : Substituted phenyl rings with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its potential as a kinase inhibitor makes it valuable in studying signal transduction processes.
Medicine
The compound's potential as a therapeutic agent is significant. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with specific molecular targets can lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Benzenesulfonamide derivatives: : These compounds have the benzenesulfonamide group but differ in their aromatic rings and other attached groups.
Uniqueness
4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine core and the benzenesulfonamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-9-16(10-6-13)27(24,25)23-18-12-15(8-7-14(18)2)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGBGZQAXFLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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